molecular formula C14H19NO3 B3982673 ethyl [(1-methyl-3-phenylpropyl)amino](oxo)acetate

ethyl [(1-methyl-3-phenylpropyl)amino](oxo)acetate

Cat. No. B3982673
M. Wt: 249.30 g/mol
InChI Key: AIIWKRHZFYLNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(1-methyl-3-phenylpropyl)amino](oxo)acetate is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as methylenedioxypyrovalerone (MDPV) and belongs to the class of cathinones, which are a type of synthetic stimulants that affect the central nervous system. MDPV has been found to have a high affinity for the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.

Scientific Research Applications

MDPV has been used in various scientific research applications, including studies on drug addiction, neuropharmacology, and toxicology. MDPV has been found to have a high potential for abuse and dependence, which has led to its classification as a Schedule I drug in the United States. Studies have also shown that MDPV has a high affinity for the dopamine and norepinephrine transporters, which can lead to increased levels of these neurotransmitters in the brain. This can result in various physiological and psychological effects, such as increased heart rate, blood pressure, and euphoria.

Mechanism of Action

MDPV works by inhibiting the reuptake of dopamine and norepinephrine, which leads to increased levels of these neurotransmitters in the brain. This can result in various physiological and psychological effects, such as increased heart rate, blood pressure, and euphoria. MDPV has also been found to have a high affinity for the serotonin transporter, which can lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
MDPV has been found to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. MDPV has also been found to cause vasoconstriction, which can lead to decreased blood flow to vital organs such as the heart, brain, and kidneys. This can result in various adverse effects, such as heart attack, stroke, and renal failure. MDPV has also been found to cause neurotoxicity, which can lead to various neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MDPV has been used in various lab experiments due to its potential applications in drug addiction, neuropharmacology, and toxicology. However, MDPV has several limitations, including its potential for abuse and dependence, which can pose a risk to researchers. MDPV is also highly toxic and can cause various adverse effects, which can make it difficult to use in lab experiments.

Future Directions

There are several future directions for the research on MDPV, including studies on its potential therapeutic applications. MDPV has been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the safety and efficacy of MDPV in these applications. There is also a need for further research on the mechanisms of action of MDPV, which can help in the development of new drugs that target the dopamine and norepinephrine transporters.

properties

IUPAC Name

ethyl 2-oxo-2-(4-phenylbutan-2-ylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-18-14(17)13(16)15-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIWKRHZFYLNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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